

Application of Phenyl Vinyl Sulfone in Proteomics for Protein Identification

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Compound of Interest

Compound Name: Phenyl vinyl sulfone

Cat. No.: B105559

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Application Notes

Phenyl vinyl sulfone (PVS) and its derivatives have emerged as powerful chemical probes in the field of proteomics for the identification and characterization of proteins, particularly those containing reactive cysteine residues. The utility of PVS lies in its ability to act as a Michael acceptor, forming a stable, covalent thioether bond with the nucleophilic thiol group of cysteine residues under physiological conditions.^{[1][2][3]} This irreversible modification allows for the specific labeling and subsequent enrichment and identification of a distinct subset of the proteome, providing valuable insights into protein function, activity, and drug target engagement.

The primary application of **phenyl vinyl sulfone** in proteomics is in the realm of Activity-Based Protein Profiling (ABPP). ABPP is a chemical proteomic strategy that utilizes reactive small-molecule probes to target active enzyme families directly in complex biological systems.^{[4][5][6]} PVS-based probes are particularly effective for profiling the activity of cysteine-dependent enzymes such as cysteine proteases (e.g., caspases, cathepsins) and protein tyrosine phosphatases (PTPs), which play critical roles in numerous signaling pathways and disease processes.^{[3][4][7]}

Key Advantages of **Phenyl Vinyl Sulfone** Probes:

- **Cysteine Selectivity:** PVS exhibits a strong preference for reacting with the thiol group of cysteine residues over other nucleophilic amino acid side chains, especially under controlled pH conditions.[3]
- **Stable Covalent Linkage:** The formation of a thioether bond is irreversible, ensuring that the protein remains labeled throughout the entire proteomic workflow, from initial labeling to mass spectrometry analysis.[1][3]
- **Tunable Reactivity:** The reactivity of the vinyl sulfone moiety can be modulated by altering the substituents on the phenyl ring, allowing for the design of probes with tailored specificity and reactivity.
- **Versatility in Probe Design:** The phenyl ring serves as a scaffold for the incorporation of reporter tags (e.g., biotin for enrichment, fluorophores for imaging) and affinity handles, facilitating the detection and isolation of labeled proteins.[2]

The application of PVS in proteomics is pivotal for:

- **Target Identification and Validation:** Identifying the cellular targets of bioactive small molecules and validating their engagement in a physiological context.
- **Drug Discovery and Development:** Screening for and characterizing the selectivity of covalent inhibitors that target cysteine residues in enzymes of therapeutic interest, such as those in the EGFR signaling and apoptosis pathways.[8][9][10]
- **Functional Proteomics:** Profiling the activity of entire enzyme families to understand their roles in cellular processes and disease states.

Quantitative Data Summary

The following tables summarize quantitative data regarding the reactivity and application of vinyl sulfone derivatives in proteomics.

Parameter	Value	Target Protein/System	Reference
IC50			
VF16 (Vinyl Sulfone Derivative)	7.85 ± 0.88 nM	EGFR-TK	[8]
Erlotinib (Control)	26.09 ± 5.42 nM	EGFR-TK	[8]
Fmoc-Val-Asp-trans-CH=CH-SO2Me	29 µM	Caspase-3	[7]
Kinetic Parameters			
kinact/Ki (Fmoc-Val-Asp-trans-CH=CH-SO2Me)	1.5 M-1s-1	Caspase-3	[7]

Cysteine-Reactive Probe	Reaction Mechanism	Advantages	Disadvantages	Key Applications	Reference
Phenyl Vinyl Sulfone	Michael Addition	High cysteine selectivity, stable covalent bond.	Slower reaction kinetics compared to maleimides.	Activity-based protein profiling, covalent inhibitor development.	[1] [3]
Iodoacetamide (IAM)	Nucleophilic Substitution	Well-characterized, widely used.	Can exhibit off-target reactivity with other nucleophiles (e.g., methionine, histidine, lysine). [11] [12]	General cysteine alkylation for proteomics. [13] [14]	
Maleimide	Michael Addition	High reactivity and selectivity for thiols at neutral pH.	The formed succinimide linkage can be unstable under certain conditions.	Quantitative thiol-reactivity profiling, bioconjugation.	[1]

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with a Phenyl Vinyl Sulfone Probe

This protocol describes the general procedure for labeling proteins in a cell lysate using a PVS-based probe containing a reporter tag (e.g., biotin).

Materials:

- Cells of interest
- Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) or NP-40 Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na₃VO₄, 1X Protease Inhibitor Cocktail).
- **Phenyl vinyl sulfone**-biotin probe (PVS-biotin) stock solution (e.g., 10 mM in DMSO)
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- BCA Protein Assay Kit
- Microcentrifuge
- Sonicator

Procedure:

- Cell Culture and Lysis:
 - Culture cells to the desired confluency.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer. For adherent cells, scrape the cells off the plate. For suspension cells, pellet the cells and resuspend in lysis buffer.
 - Sonicate the cell lysate briefly on ice to ensure complete lysis and shear DNA.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (clarified lysate).
- Protein Quantification:
 - Determine the protein concentration of the clarified lysate using a BCA protein assay.

- Protein Labeling:
 - Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.
 - Add the PVS-biotin probe to the lysate to a final concentration of 10-50 μ M. The optimal concentration should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
- Quenching the Reaction:
 - To stop the labeling reaction, add DTT to a final concentration of 10 mM to quench any unreacted PVS-biotin probe.
 - Incubate for 15 minutes at room temperature.
- Sample Preparation for Downstream Analysis:
 - The biotin-labeled proteome is now ready for enrichment (Protocol 2) or direct analysis by SDS-PAGE and Western blotting.

Protocol 2: Enrichment of PVS-Biotin Labeled Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography.

Materials:

- PVS-biotin labeled cell lysate (from Protocol 1)
- Streptavidin-agarose beads or magnetic beads
- Wash Buffer 1: 0.1% SDS in PBS
- Wash Buffer 2: 6 M Urea in PBS
- Wash Buffer 3: PBS
- Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT

- Microcentrifuge or magnetic rack

Procedure:

- Bead Preparation:
 - Wash the streptavidin beads three times with Lysis Buffer.
- Binding of Labeled Proteins:
 - Add the washed streptavidin beads to the PVS-biotin labeled lysate.
 - Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins to the beads.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
 - Wash the beads sequentially with:
 - Wash Buffer 1 (3 times)
 - Wash Buffer 2 (3 times)
 - Wash Buffer 3 (3 times)
 - These stringent wash steps are crucial to remove non-specifically bound proteins.
- Elution:
 - Add Elution Buffer to the beads.
 - Boil the sample at 95°C for 5-10 minutes to elute the bound proteins.
 - Pellet the beads and collect the supernatant containing the enriched PVS-labeled proteins.
- Sample Preparation for Mass Spectrometry:

- The enriched protein sample is now ready for in-gel or in-solution digestion (Protocol 3) followed by mass spectrometry analysis.

Protocol 3: In-Gel Digestion of Enriched Proteins

This protocol provides a standard procedure for the in-gel tryptic digestion of proteins separated by SDS-PAGE.

Materials:

- Enriched protein sample (from Protocol 2)
- SDS-PAGE gel
- Coomassie staining solution
- Destaining solution (e.g., 50% methanol, 10% acetic acid)
- Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate
- Alkylation Buffer: 55 mM Iodoacetamide in 100 mM ammonium bicarbonate
- Trypsin solution (sequencing grade)
- Extraction Buffer: 50% acetonitrile, 5% formic acid
- SpeedVac concentrator

Procedure:

- SDS-PAGE:
 - Run the enriched protein sample on an SDS-PAGE gel.
 - Stain the gel with Coomassie blue to visualize the protein bands.
- Excision and Destaining:
 - Excise the protein bands of interest from the gel using a clean scalpel.

- Cut the gel pieces into small cubes (approx. 1x1 mm).
- Destain the gel pieces by washing with Destaining solution until the gel is clear.
- Reduction and Alkylation:
 - Dehydrate the gel pieces with acetonitrile.
 - Rehydrate the gel pieces in Reduction Buffer and incubate at 56°C for 1 hour.
 - Cool to room temperature and replace the Reduction Buffer with Alkylation Buffer.
 - Incubate in the dark at room temperature for 45 minutes.
 - Wash the gel pieces with ammonium bicarbonate and dehydrate with acetonitrile.
- Tryptic Digestion:
 - Rehydrate the gel pieces on ice with trypsin solution.
 - Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.
- Peptide Extraction:
 - Extract the peptides from the gel pieces by sequential incubation with Extraction Buffer.
 - Pool the extracts and dry them in a SpeedVac concentrator.
- Sample Preparation for Mass Spectrometry:
 - Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive ABPP experiment to assess the selectivity of a small molecule inhibitor against a class of enzymes targeted by a PVS-based probe.^[15]

Materials:

- Cell lysate
- Small molecule inhibitor of interest
- PVS-based fluorescent probe
- SDS-PAGE equipment
- In-gel fluorescence scanner

Procedure:

- Inhibitor Pre-incubation:
 - Aliquot the cell lysate into several tubes.
 - Add the small molecule inhibitor at varying concentrations to the lysates. Include a DMSO vehicle control.
 - Pre-incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to its targets.
- Probe Labeling:
 - Add the PVS-based fluorescent probe to each lysate at a fixed, final concentration.
 - Incubate for 1 hour at room temperature.
- SDS-PAGE and Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
 - Separate the proteins by SDS-PAGE.
 - Visualize the labeled proteins using an in-gel fluorescence scanner.
- Data Interpretation:

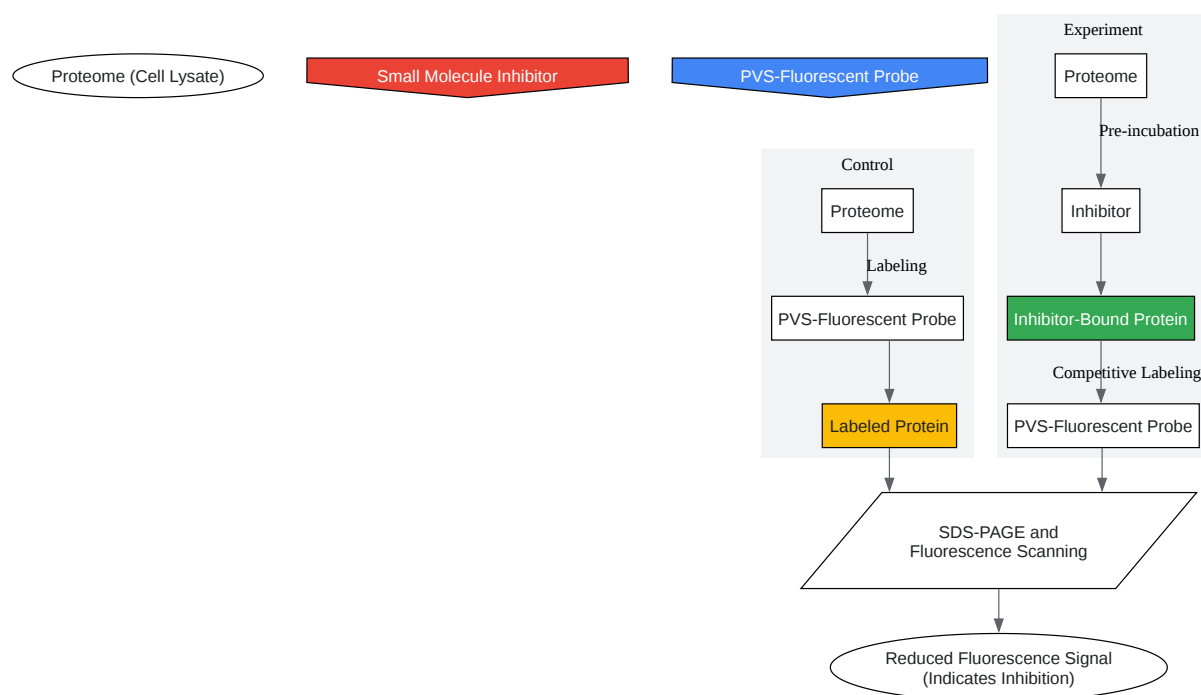
- A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is competing with the probe for binding to that protein. The degree of signal reduction corresponds to the potency of the inhibitor.

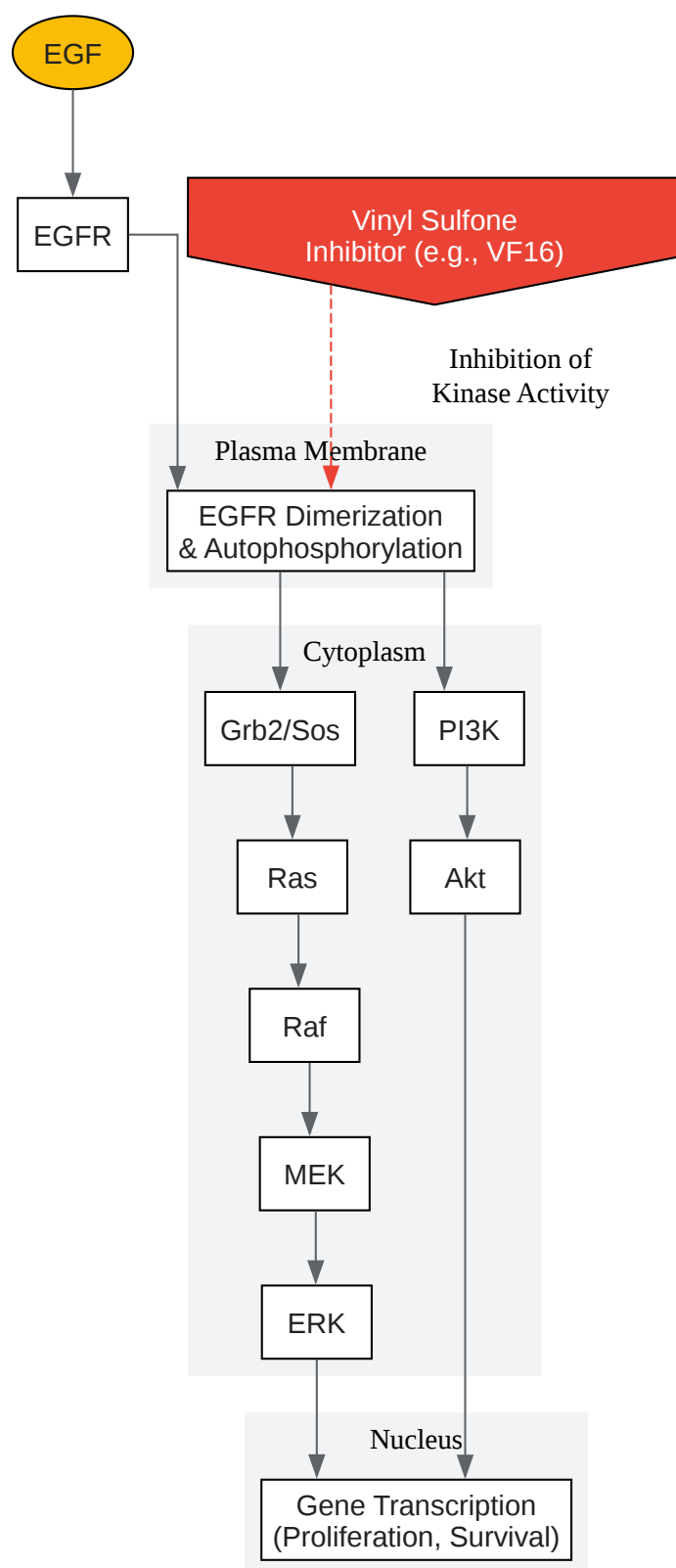
Visualizations



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Caption: Experimental workflow for protein identification using a PVS-biotin probe.





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